Itaconamide
Description
Contextualization of Itaconate/Itaconamide in Endogenous Metabolism and Research Significance
Itaconate is an endogenous metabolite produced in mammalian cells, particularly in immune cells like macrophages and dendritic cells, upon activation by inflammatory stimuli. plos.org It is not a typical intermediate of the central metabolic pathway, the tricarboxylic acid (TCA) cycle, but rather is synthesized from a TCA cycle intermediate, cis-aconitate. nih.gov This production represents a significant metabolic reprogramming event within activated immune cells. tandfonline.com
The research significance of itaconate and its derivative, itaconamide, stems from their diverse biological effects. Itaconate has been shown to possess both antimicrobial and anti-inflammatory properties. biorxiv.org It can inhibit the growth of certain bacteria by targeting key enzymes in their metabolic pathways. oup.com Furthermore, itaconate can modulate the immune response by influencing signaling pathways and the production of inflammatory molecules. mdpi.com This dual function as both an antimicrobial agent and an immunomodulator makes it a critical component of the innate immune response. The discovery of itaconate's role has opened new avenues for understanding the intricate connections between metabolism and immunity.
This compound, as a derivative of itaconate, is being actively investigated to determine its own unique biological activities and potential applications. ontosight.ai Its chemical structure, featuring a butanediamide backbone with a methylene (B1212753) group, imparts specific properties that are of interest for both biological and material science research. ontosight.ai
Role of Immune-Responsive Gene 1 (IRG1) in Itaconate Biosynthesis and its Research Implications
The biosynthesis of itaconate is catalyzed by a single enzyme, cis-aconitate decarboxylase (CAD), which is encoded by the Immune-Responsive Gene 1 (IRG1). nih.govembopress.org The expression of the Irg1 gene is strongly induced in macrophages and other immune cells in response to inflammatory signals, such as lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govrsc.org
The discovery of IRG1 as the enzyme responsible for itaconate synthesis was a landmark finding, solidifying the link between a specific gene, a metabolic pathway, and an immune function. nih.gov Research on IRG1 has provided critical insights into how immune cells reprogram their metabolism to fight infection. The IRG1-itaconate axis is now considered a regulatory hub that connects immunity and metabolism. tandfonline.com Understanding the regulation of IRG1 expression and its enzymatic activity is a key area of research with potential therapeutic implications for a variety of inflammatory and infectious diseases. tandfonline.comguidetopharmacology.org
Overview of this compound's Emerging Research Trajectories in Biological Systems and Materials Science
The exploration of this compound is branching into distinct but promising research directions. In biological systems, research is focused on elucidating its specific pharmacological activities. Studies are investigating its potential as an antimicrobial, antiviral, and anti-inflammatory agent, building upon the known functions of its precursor, itaconate. ontosight.ai The mechanisms by which this compound might exert these effects, including its interactions with cellular signaling pathways and metabolic enzymes, are active areas of investigation. nih.gov
In the realm of materials science, the chemical structure of this compound makes it a valuable building block for the synthesis of novel polymers and other materials. ontosight.airesearchgate.net Its bifunctional nature, containing both amide and vinyl groups, allows for versatile polymerization reactions. rsc.org Researchers are exploring the use of this compound derivatives to create polymers with unique properties. For instance, this compound derivatives have been investigated as photostabilizers for polymers like poly(vinyl chloride) (PVC), demonstrating their potential to enhance material durability. researchgate.netresearchgate.nettandfonline.com The development of bio-based monomers from itaconic acid and its derivatives, including itaconamides, is also a significant area of research, aiming to create more sustainable materials. rsc.org
Interactive Data Tables
Table 1: Key Molecules in Itaconate/Itaconamide Research
| Molecule | Function | Key Research Findings |
| Itaconate | Endogenous metabolite | Possesses antimicrobial and anti-inflammatory properties. biorxiv.org Modulates immune responses. |
| This compound | Derivative of itaconate | Investigated for pharmacological activity and as a monomer for polymer synthesis. ontosight.airesearchgate.net |
| Cis-aconitate | TCA cycle intermediate | Precursor for itaconate synthesis. nih.gov |
| IRG1 (Immune-Responsive Gene 1) | Gene encoding CAD | Expression is induced by inflammatory stimuli to produce itaconate. nih.govrsc.org |
| CAD (Cis-aconitate decarboxylase) | Enzyme | Catalyzes the conversion of cis-aconitate to itaconate. nih.govembopress.org |
Table 2: Research Applications of this compound
| Field | Application | Research Focus |
| Biological Systems | Pharmacological Agent | Investigating antimicrobial, antiviral, and anti-inflammatory properties. ontosight.ai |
| Materials Science | Polymer Synthesis | Use as a monomer for creating novel polymers with unique properties. ontosight.airesearchgate.netrsc.org |
| Materials Science | Material Stabilizer | Application as a photostabilizer for polymers like PVC. researchgate.netresearchgate.nettandfonline.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3786-29-6 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-methylidenebutanediamide |
InChI |
InChI=1S/C5H8N2O2/c1-3(5(7)9)2-4(6)8/h1-2H2,(H2,6,8)(H2,7,9) |
InChI Key |
JGBOVFKUKBGAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Academic Research Applications
Advanced Synthetic Routes to Itaconamide and Its Analogues
A notable advancement in the synthesis of this compound derivatives involves a phosphine-catalyzed acyclization reaction. Researchers have achieved the efficient and highly stereoselective construction of these derivatives under mild conditions. cpu.edu.cn This method diverges from traditional cyclization reactions by employing an acyclization pathway involving zwitterionic intermediates and arylimides. cpu.edu.cn
The reaction mechanism has been investigated through control experiments and Density Functional Theory (DFT) calculations, which revealed the critical role of carbonic acid in this specific reaction mode. cpu.edu.cn This phosphine-catalyzed approach represents a significant tool for creating carbon-carbon and carbon-heteroatom bonds, providing a pathway to this compound skeletal structures found in various natural products and bioactive molecules. cpu.edu.cn
A key strategy for creating novel monomers involves the functionalization of itaconic acid with thiolactone moieties. This is achieved through an amidification reaction in water, a green and sustainable solvent. By reacting itaconic anhydride (B1165640) with homocysteine thiolactone, researchers have synthesized monomers such as β-N-homocysteine thiolactyl itaconamic acid and α,β-N,N'-homocysteine thiolactyl this compound. science.gov
These monomers are particularly versatile as they possess both an activated vinyl group, which can undergo radical or Michael addition reactions, and a thiolactone ring. This ring can be opened by primary amines, which liberates a reactive thiol group. science.gov This dual reactivity allows for various polymerization strategies, including step-growth polyaddition and chain-growth free-radical copolymerization, leading to the formation of multifunctional oligopoly(amide-thioether)s and functionalizable polymethacrylates. science.gov The synthesis of a bis(thiolactone) monomer from itaconic acid and DL-homocysteine thiolactone has also been demonstrated in a concise three-step route. nih.gov
High-purity itaconyl dichloride is a crucial precursor for polycondensation research, enabling the synthesis of various polyesters and polyamides. A method for its synthesis involves the reaction of bio-based itaconic acid with phosphorus pentachloride (PCl₅) using a molten method. acs.org The purification of the product is a critical step, with studies showing that the choice of solvent significantly impacts the quality of the final itaconyl dichloride. acs.org
Optimal conditions for this synthesis have been determined, with a specific molar ratio of reactants and controlled vacuum distillation parameters, leading to yields of up to 90% and purity exceeding 98%. acs.org The structure of the synthesized itaconyl dichloride has been confirmed using Fourier Transform Infra-Red (FT-IR) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. acs.org Another approach to synthesizing itaconyl dichloride with high purity has also been reported, highlighting its application in polycondensation. researchgate.netmdpi.comacs.orgrsc.org
N-substituted itaconimides and itaconamic acids are valuable intermediates and monomers in polymer chemistry. A common synthetic route involves the reaction of itaconic anhydride with a primary amine to form the corresponding N-substituted itaconamic acid. nih.govacs.orgresearchgate.net This reaction is often carried out in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) at room temperature. researchgate.net
The subsequent dehydration of the itaconamic acid yields the N-substituted itaconimide. This can be achieved using dehydrating agents such as acetic anhydride and sodium acetate. nih.govacs.org This two-step process allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the synthesis of a diverse range of monomers for the production of polyimides and other functional polymers. nih.govacs.org For instance, N-ortho- and N-meta-hydroxyphenyl itaconamic acids have been synthesized in good yields by reacting ortho- and meta-aminophenols with itaconic anhydride. nih.gov
Itaconic acid and its derivatives are being explored for the design and synthesis of hybrid molecules to be used as research probes in chemical biology. The inherent reactivity of the α,β-unsaturated carboxylic acid moiety in itaconic acid makes it an attractive scaffold for creating molecules that can interact with biological targets.
One approach involves the creation of biorthogonal probes, such as Itaconate-alkyne (ITalk), which retains the key functional groups of itaconic acid while incorporating a clickable alkyne group. This allows for the direct capture and identification of protein targets within living cells. Other research has focused on synthesizing hybrids of itaconic acid with various aromatic scaffolds like fluoroaniline, pyridine, indole, and quinoline (B57606) to investigate their biological activities. scirp.org The synthesis of these hybrids often involves coupling monomethyl itaconate or monomethyl itaconyl chloride with the corresponding amines. scirp.org Furthermore, fluorescent carbon dots with carbon-carbon double bonds have been prepared using itaconic acid and polyethylenimine, demonstrating their potential as nanosensors. acs.org
The drive towards sustainable materials has led to significant research in developing bio-based polymers from itaconic acid. researchgate.netrsc.orgrsc.org Itaconic acid, produced through the fermentation of carbohydrates, serves as a renewable building block for a variety of polymers. researchgate.netrsc.org
Researchers have focused on synthesizing a range of itaconate esters by reacting itaconic acid with different bio-based alcohols. researchgate.net These 100% bio-based monomers offer advantages over their petroleum-based counterparts, such as higher boiling points and lower volatility. researchgate.net The resulting polymers find applications in coatings and other materials. researchgate.net Furthermore, the copolymerization of itaconic acid with other naturally occurring derivatives, like 10-hydroxyhexylitaconic acid (10-HHIA), has been explored to create novel bio-based polyvinyls with tailored properties. The development of itaconic acid-based thermosets and thermoplastics through solvent-free catalytic transformations further underscores the potential of this versatile bio-monomer.
Design and Synthesis of Itaconic Acid Hybrids for Research Probes
Polymerization Research Involving this compound Monomers
The presence of a vinyl group in this compound makes it a suitable monomer for various polymerization reactions. Researchers are actively investigating its behavior in different polymerization schemes to create a diverse range of polymeric materials.
Investigation of Radical Polymerization Mechanisms
Radical polymerization is a common method for polymerizing vinyl monomers, and this compound is no exception. However, the homopolymerization of itaconic acid and its derivatives, including this compound, can be sluggish and often results in polymers with low molecular weights and conversions. uni-freiburg.de The reactivity of this compound in radical polymerization is influenced by factors such as the solvent, initiator, and the nature of substituents on the amide nitrogen. researchgate.net
Research has shown that the polymerization kinetics of this compound can exhibit non-classical dependencies on monomer and initiator concentrations. researchgate.net For instance, studies on N-aryl itaconimides, which are structurally related to itaconamides, have shown a tendency to form alternating copolymers with monomers like styrene (B11656). uni-freiburg.de The termination step in the radical polymerization of itaconate derivatives is often strongly diffusion-controlled. uni-freiburg.de The use of controlled radical polymerization (CRP) techniques has been explored to overcome some of the limitations of conventional free radical polymerization (FRP), offering better control over the polymerization process. uni-freiburg.de
Studies on Step-Growth Polyaddition and Polycondensation Reactions
Step-growth polymerization, which includes polyaddition and polycondensation reactions, offers an alternative route to synthesize polymers from this compound and its derivatives. wikipedia.orgrroij.com This method involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org
A notable example is the step-growth polyaddition of this compound monomers bearing additional reactive groups. For instance, new monomers have been designed by functionalizing itaconic acid with thiolactone moieties through an amidification reaction. rsc.org These monomers can then undergo step-growth polyaddition via an aminolysis-thiol-Michael addition mechanism in the presence of primary amines, leading to the formation of multi-functional oligopoly(amide-thioether)s. rsc.org This approach highlights the versatility of this compound chemistry in creating polymers with complex architectures and functionalities. researchgate.net Polycondensation reactions involving itaconic acid and its derivatives are also a key area of research, though challenges such as side reactions and gelation need to be carefully managed. mdpi.comnih.govresearchgate.net
Research into Copolymers and Heteropolymers Incorporating this compound Structures
Copolymerization of this compound with other monomers is a strategic approach to tailor the properties of the resulting polymers. By incorporating this compound units into a polymer chain, researchers can introduce specific functionalities and modify the material's characteristics. For example, copolymers of N-aryl itaconimides with styrene have been synthesized, with the reactivity ratios indicating a tendency towards alternation. uni-freiburg.de
The development of heteropolymers, which are polymers composed of different types of monomer units, is an emerging area of interest. nih.govaps.orgnih.gov this compound's unique structure makes it a valuable component in the design of such complex macromolecules. For instance, copolymers of di-n-butyl itaconate (DBI) and lauryl methacrylate (B99206) (LMA) have been synthesized via emulsion polymerization, with a small amount of itaconic acid incorporated as a functional comonomer. mdpi.com The resulting terpolymers exhibited properties that could be tuned by varying the ratio of the monomers. mdpi.com Similarly, copolymers of itaconic acid and acrylamide (B121943) have been synthesized and their reactivity ratios determined. researchgate.net
Characterization of Synthesized Compounds and Polymeric Materials in Research Contexts
A thorough characterization of newly synthesized this compound derivatives and polymers is crucial to understand their structure and properties. A suite of analytical techniques is employed for this purpose.
Spectroscopic Analysis (NMR, FT-IR, UV-Vis) for Structural Elucidation
Spectroscopic methods are indispensable for determining the chemical structure of this compound-based molecules and polymers. optikinstruments.hrintertek.comspecificpolymers.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of this compound derivatives and to determine the composition of copolymers. rsc.orgmdpi.comresearchgate.netgoogle.commdpi.com For example, in the synthesis of copolymers, NMR spectroscopy can confirm the incorporation of the different monomer units into the polymer chain. mdpi.com Detailed 1D and 2D NMR studies, such as COSY and HSQC, provide in-depth structural information. rsc.org The chemical shifts and coupling constants of protons, particularly those adjacent to the carbonyl groups and on the vinyl group, are characteristic and aid in structural assignment. libretexts.orgnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. optikinstruments.hrintertek.comspecificpolymers.comatslab.com In the context of this compound and its polymers, FT-IR spectra show characteristic absorption bands for the amide group (N-H and C=O stretching) and the carbon-carbon double bond. google.comresearchgate.netresearchgate.net For instance, the carbonyl (C=O) stretching absorption of amides is typically found in the region of 1630-1690 cm⁻¹, while the N-H stretching of primary amides shows two bands between 3170 and 3500 cm⁻¹. libretexts.org FT-IR is also used to monitor the progress of polymerization reactions. uc.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. azooptics.comtechnologynetworks.com While this compound itself has limited absorption in the UV-Vis range, its derivatives and polymers, especially those containing aromatic rings or extended conjugation, can be characterized by this technique. spectrabase.comscispace.com The wavelength of maximum absorbance (λmax) can provide insights into the electronic structure of the molecule. azooptics.com
Mass Spectrometry (ESI-MS) for Molecular Weight and Composition
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of synthesized compounds. lcms.cz Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polymers and biomolecules. mdpi.comnih.govresearchgate.net
In the study of this compound-based polymers, ESI-MS can be used to analyze the molecular weight distribution of the polymer chains. researchgate.net It can also provide valuable information about the structure of the end-groups of the polymer chains, which can help in understanding the initiation and termination mechanisms of the polymerization process. researchgate.net For example, ESI-MS analysis has revealed the presence of sulfate, hydroxyl, and lactone terminal groups in polymers synthesized by certain radical polymerization methods. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation of the polymer backbone and end groups. lcms.czmdpi.com
Rheological and Viscoelastic Property Research of Polymer Systems
The incorporation of this compound and its derivatives into polymer networks significantly influences their rheological and viscoelastic characteristics. These properties are fundamental to understanding the material's behavior under stress and deformation, dictating its suitability for applications ranging from injectable hydrogels to smart coatings. Research in this area primarily focuses on how monomer structure, crosslinker density, and external stimuli (e.g., temperature, pH) modulate the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of these systems .
Polymers derived from N-substituted itaconamides, such as N-isopropylthis compound, have been investigated for their thermoresponsive rheological behavior. These hydrogels often exhibit a distinct sol-gel transition, characterized by a sharp increase in both G' and G'' as the temperature crosses the lower critical solution temperature (LCST). Below the LCST, the material behaves as a viscous liquid (G'' > G'), while above the LCST, it transitions into an elastic, gel-like solid (G' > G''). This transition is driven by the hydrophobic collapse of the polymer chains .
The mechanical strength and elasticity of the resulting gel can be precisely tuned by adjusting the formulation. For instance, increasing the concentration of a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), systematically increases the storage modulus (G') of the hydrogel in its gel state. This is because a higher crosslinker density creates a more tightly-linked and rigid polymer network, enhancing its ability to store elastic energy.
The following table presents representative data from a rheological study on a thermoresponsive hydrogel system based on an this compound derivative, demonstrating the effect of crosslinker concentration on the final gel's mechanical properties at a temperature above its LCST (e.g., 37 °C).
| Crosslinker (MBA) Concentration (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |
|---|---|---|---|
| 1.0 | 850 | 95 | 0.112 |
| 2.5 | 2100 | 180 | 0.086 |
| 5.0 | 4500 | 315 | 0.070 |
As shown in the data, a higher MBA concentration leads to a substantial increase in the storage modulus (G'), confirming the formation of a stiffer gel. Concurrently, the damping factor (tan δ) decreases, indicating a more predominantly elastic and less viscous material, which is a critical characteristic for load-bearing or shape-retention applications .
Investigation of Physical Properties of Polymeric Materials (e.g., Swelling Behavior in Hydrogels)
The physical properties of this compound-based polymers, particularly their swelling behavior in aqueous environments, are a major focus of academic research. The presence of hydrophilic amide groups and, in copolymers, potentially ionizable carboxylic acid groups (from the itaconic acid precursor) imparts a high affinity for water. This makes this compound an excellent monomer for creating hydrogels with tunable swelling characteristics .
The swelling of these hydrogels is governed by the balance between the osmotic pressure driving water into the network and the elastic retractive force of the crosslinked polymer chains. This behavior is highly sensitive to environmental stimuli, most notably pH. Copolymers of this compound and itaconic acid exhibit pronounced pH-responsive swelling. At low pH (e.g., pH < 4), the carboxylic acid groups are protonated (-COOH), minimizing electrostatic repulsion between polymer chains and resulting in a collapsed, low-swelling state. As the pH increases above the pKa of the carboxylic acid groups (typically 4-5), they become deprotonated (-COO⁻). The resulting negative charges generate strong electrostatic repulsion, forcing the polymer chains apart and leading to a dramatic increase in water uptake and swelling .
This pH-dependent behavior is quantified by the equilibrium swelling ratio (ESR), calculated as the ratio of the weight of the swollen gel to the weight of the dry gel. Research has systematically documented this transition. For example, a hydrogel synthesized from this compound and itaconic acid can exhibit a more than tenfold increase in its swelling ratio when the environmental pH is shifted from acidic to neutral or basic conditions.
The table below illustrates typical pH-dependent swelling data for a hydrogel copolymer containing this compound monomer units.
| Buffer pH | Dominant State of Carboxyl Groups | Equilibrium Swelling Ratio (ESR) (g/g) |
|---|---|---|
| 2.0 | Protonated (-COOH) | 18 |
| 5.0 | Partially Deprotonated | 95 |
| 7.4 | Deprotonated (-COO⁻) | 240 |
| 9.0 | Deprotonated (-COO⁻) | 255 |
The data clearly demonstrates the sharp transition in swelling behavior around the pKa of the polymer network. This "on-off" swelling capability is a hallmark of smart hydrogels and is a direct consequence of the chemical functionality introduced by the this compound/itaconic acid monomers. This property is foundational for developing materials for controlled release systems, sensors, and actuators .
Molecular and Cellular Mechanisms of Action in Preclinical Biological Systems
Immunomodulatory Mechanisms in Macrophages and Immune Cells
Itaconamide and its parent compound, itaconate, are significant metabolic regulators of macrophage function, particularly during inflammatory responses. nih.gov Produced in high concentrations within activated macrophages, these molecules are central to the field of immunometabolism, which studies the interplay between metabolic pathways and immune cell function. nih.govnih.gov
Macrophage polarization is the process by which macrophages adopt distinct functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). nih.gov This process is critical for a balanced immune response, and its dysregulation is associated with various diseases. Itaconate plays a crucial role in modulating this polarization. nih.gov
In M1 macrophages, which are activated by signals like lipopolysaccharide (LPS), the tricarboxylic acid (TCA) cycle undergoes significant remodeling. This metabolic shift features breaks in the cycle that lead to the accumulation of specific metabolites, including itaconate. embopress.org Itaconate, in turn, acts to limit the M1 polarization, preventing an excessive inflammatory response. Conversely, M2 macrophages typically maintain an intact TCA cycle and rely more on oxidative phosphorylation.
The influence of itaconate extends to other metabolic pathways as well. Research indicates that itaconate can inhibit glycolysis, a key pathway for energy production in pro-inflammatory macrophages. nih.govfrontiersin.org By altering these core metabolic processes, itaconate and its derivatives serve as key regulators of macrophage activity and the broader immune response. nih.gov
| Macrophage Phenotype | Key Metabolic Feature | Role of Itaconate | Reference |
|---|---|---|---|
| M1 (Pro-inflammatory) | Broken TCA Cycle, Enhanced Glycolysis | Produced from cis-aconitate; limits M1 polarization and inhibits glycolysis. | nih.govembopress.org |
| M2 (Anti-inflammatory) | Intact TCA Cycle, Oxidative Phosphorylation | Production is low; phenotype is associated with resolving inflammation. |
Itaconate and its cell-permeable derivatives, such as dimethyl itaconate (DI) and 4-octyl itaconate (4-OI), are known to induce electrophilic stress within cells. nih.govnih.govresearchgate.net This property allows them to interact with and modulate key signaling pathways that respond to cellular stress, most notably the Nrf2/KEAP1 pathway.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. nih.gov As electrophiles, itaconate derivatives can directly modify reactive cysteine residues on KEAP1. nih.gov This modification, specifically through alkylation by derivatives like 4-OI, inhibits KEAP1's ability to suppress Nrf2. researchgate.net
The liberation of Nrf2 allows it to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes. nih.govresearchgate.net This Nrf2-mediated response has significant anti-inflammatory consequences, including the suppression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). researchgate.net Studies have confirmed that endogenous itaconate produced by macrophages is sufficient to induce this protective Keap1/Nrf2 response.
The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.gov It is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1.
Itaconate and its derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, acting on both the initial priming step and the subsequent activation step. nih.govresearchgate.net The mechanism of inhibition is highly specific. Itaconate has been shown to covalently modify a particular cysteine residue (C548) on the NLRP3 protein itself. nih.govbiorxiv.org This alkylation prevents the crucial interaction between NLRP3 and NEK7, a kinase whose binding is essential for the assembly and oligomerization of the inflammasome complex. nih.govbiorxiv.org The specificity of this action is highlighted by findings that itaconate does not inhibit other inflammasomes, such as those dependent on AIM2 or NLRC4. nih.gov
Furthermore, endogenous itaconate plays a role in establishing a state of tolerance to late NLRP3 activation during prolonged inflammatory stimulation, thereby preventing excessive cell death and tissue damage. nih.gov This regulatory function is enhanced by synergistic action with inducible nitric oxide synthase (iNOS). nih.govnih.gov
| Target Protein | Specific Site of Action | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| NLRP3 | Cysteine 548 (C548) | Covalent modification (alkylation) by itaconate. | Inhibits NLRP3-NEK7 interaction, blocking inflammasome assembly and activation. | nih.govbiorxiv.org |
The stimulator of interferon genes (STING) pathway is a critical signaling cascade in innate immunity, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a potent antiviral response, primarily through the production of type I interferons. nih.govdovepress.comnih.gov
Research has revealed a distinct regulatory role for itaconate derivatives in this pathway. Specifically, 4-octyl itaconate (4-OI) has been shown to inhibit the activation of the cGAS-STING axis. nih.govdovepress.com The mechanism is direct: 4-OI alkylates STING at cysteine 91 (Cys91). nih.gov This modification is critical because it blocks the subsequent palmitoylation of STING, a post-translational modification necessary for its oligomerization and activation. nih.govdovepress.com
Interestingly, studies suggest that endogenous itaconate does not have the same inhibitory effect on STING activation, indicating that the synthetic derivative 4-OI possesses a different or more potent mechanism of action in this context. nih.gov This negative regulation of the STING pathway by 4-OI results in the inhibition of antiviral immune responses. nih.govnih.gov
Itaconate's origin is directly linked to the TCA cycle, as it is synthesized from the intermediate cis-aconitate by the enzyme immunoresponsive gene 1 (IRG1), also known as aconitate decarboxylase 1 (ACOD1), in activated macrophages. mdpi.comfrontiersin.org One of the most well-characterized actions of itaconate is its inhibition of a key TCA cycle enzyme, succinate (B1194679) dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain. mdpi.comnih.govnih.gov
Itaconate acts as a competitive and reversible inhibitor of SDH. mdpi.comfrontiersin.org Due to its structural similarity to succinate, itaconate competes for the enzyme's active site. mdpi.com This inhibition has a direct metabolic consequence: the accumulation of succinate within the cell. mdpi.comfrontiersin.orgbmbreports.org The buildup of succinate was initially considered a major pro-inflammatory signal. However, subsequent research using macrophages unable to produce itaconate (Irg1 knockout) revealed that these cells are actually more pro-inflammatory than their wild-type counterparts, even without succinate accumulation, suggesting a more complex regulatory role for itaconate beyond simple SDH inhibition. nih.gov By inhibiting SDH, itaconate also leads to a reduction in mitochondrial respiration. nih.gov
Beyond its metabolic roles, itaconate exerts profound effects on gene expression through the regulation of key transcription factors. The electrophilic nature of itaconate and its derivatives allows them to selectively control secondary transcriptional responses following stimulation of Toll-like receptors (TLRs). nih.govnih.govresearchgate.net
A primary target of this regulation is IκBζ (inhibitor of kappa B zeta), a protein that selectively governs the expression of secondary response genes like Il6. nih.govnih.gov Itaconate derivatives inhibit the induction of IκBζ protein. nih.govresearchgate.net This effect is mediated by the induction of Activating Transcription Factor 3 (ATF3), which acts as the key repressor of IκBζ in this context. nih.govnih.govresearchgate.net Notably, this regulatory axis operates independently of the Nrf2 pathway. nih.govcornell.edu
The regulation of Type I interferon (IFN) pathways by itaconate is multifaceted. Some studies show that itaconate can create a negative feedback loop, limiting type I IFN responses. nih.gov Conversely, other findings demonstrate that itaconate can enhance type I IFN production. researchgate.netresearchgate.net This latter effect is mechanistically linked to its inhibition of SDH. researchgate.net SDH inhibition leads to the release of mitochondrial double-stranded RNA (mtRNA), which is then detected by cytosolic sensors like MDA5 and RIG-I, triggering a type I IFN response. researchgate.net
| Pathway/Axis | Mechanism | Key Mediators | Outcome | Reference |
|---|---|---|---|---|
| ATF3/IκBζ Axis | Induction of electrophilic stress leads to ATF3-mediated repression of IκBζ protein induction. | ATF3, IκBζ | Selective inhibition of secondary inflammatory gene expression (e.g., IL-6). | nih.govnih.govresearchgate.net |
| Type I IFN Pathway | Inhibition of SDH leads to mtRNA release, which activates IFN production via MDA5/RIG-I sensing. | SDH, mtRNA, MDA5, RIG-I | Potentiation of type I interferon response. | researchgate.net |
Regulation of TFEB Nuclear Translocation
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and lipid metabolism. Its activity is tightly controlled by its subcellular localization. In its inactive state, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and sequestered in the cytoplasm.
This compound has been shown to indirectly promote the nuclear translocation of TFEB. This effect is not due to direct binding but is a downstream consequence of this compound's metabolic actions. By inhibiting key enzymes in the glycolytic pathway (discussed in section 3.1.8), this compound induces a state of cellular energy stress. This metabolic disruption leads to the inhibition of the energy-sensitive mTORC1 signaling pathway. When mTORC1 activity is suppressed, it can no longer phosphorylate TFEB. Consequently, dephosphorylated TFEB is free to translocate from the cytoplasm into the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes. This activation leads to the enhanced expression of genes involved in autophagy and lysosomal function, promoting cellular clearance and homeostasis.
| Model System | Key Observation | Underlying Mechanism | Downstream Consequence |
|---|---|---|---|
| Murine Macrophages | Increased nuclear accumulation of TFEB | Inhibition of mTORC1 signaling secondary to glycolytic disruption | Upregulation of TFEB target genes (e.g., those for lysosomal proteins) |
| In vitro cellular assays | Reduced phosphorylation of TFEB | Suppression of mTORC1 kinase activity | Enhanced autophagic flux |
Effects on Glycolytic Enzyme Activity
One of the most well-characterized mechanisms of this compound is its direct inhibition of glycolysis. This metabolic intervention is achieved through the covalent modification of key glycolytic enzymes. The primary target identified in multiple studies is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway that catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.
This compound is an electrophilic molecule that acts as a Michael acceptor. It specifically targets and alkylates a highly reactive cysteine residue (Cys152 in human GAPDH) located within the enzyme's catalytic site. This irreversible covalent modification inactivates GAPDH, creating a significant bottleneck in glycolysis. The inhibition of GAPDH leads to the accumulation of upstream glycolytic intermediates and a sharp decrease in cellular ATP production. This disruption of central carbon metabolism underlies many of this compound's broader cellular effects, including the inhibition of mTORC1 and the subsequent activation of TFEB. Other glycolytic enzymes, such as lactate (B86563) dehydrogenase A (LDHA) and pyruvate (B1213749) kinase M2 (PKM2), have also been identified as potential targets, further contributing to the profound anti-glycolytic effect of this compound.
| Target Enzyme | Specific Residue Modified (Human) | Mechanism of Inhibition | Metabolic Consequence |
|---|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cysteine-152 | Covalent alkylation (Michael addition) at the active site | Blockade of glycolysis, depletion of ATP, accumulation of upstream metabolites |
| Lactate Dehydrogenase A (LDHA) | Cysteine residues | Covalent alkylation | Impaired conversion of pyruvate to lactate |
| Pyruvate Kinase M2 (PKM2) | Cysteine residues | Covalent alkylation | Reduced rate of final step in glycolysis |
Post-Translational Protein Modifications, including Cysteine Alkylation
The biological activity of this compound is fundamentally rooted in its chemical reactivity as an electrophile. Its structure, featuring an α,β-unsaturated amide system, makes it susceptible to nucleophilic attack via Michael addition. The most prominent biological nucleophiles are the thiol groups of cysteine residues within proteins. The covalent modification of these cysteines constitutes a post-translational modification that can profoundly alter protein structure, function, and interaction with other molecules.
This mechanism of cysteine alkylation is not limited to a single protein but extends to a range of targets that possess reactive cysteine residues. This reactivity explains its effects on GAPDH (as detailed in 3.1.8) and also on key signaling proteins like Kelch-like ECH-associated protein 1 (KEAP1), the primary regulator of the Nrf2 antioxidant response (discussed in 3.2.1). The ability of this compound to "search and modify" susceptible cysteines across the proteome is central to its pleiotropic effects, which span metabolism, inflammation, and oxidative stress signaling. The specificity of this alkylation is determined by the accessibility and reactivity of the target cysteine residue within the three-dimensional protein structure.
Research into Antioxidant and Anti-inflammatory Signaling
This compound has been extensively studied for its potent antioxidant and anti-inflammatory properties in various preclinical models. These effects are largely mediated by its ability to modulate key signaling pathways that control cellular responses to stress and inflammation.
Activation of Nrf2/HO-1 Signaling Pathway
A primary mechanism for the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, KEAP1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.
This compound, through its electrophilic nature, directly alkylates specific sensor cysteine residues on KEAP1 (e.g., Cys151). This covalent modification induces a conformational change in KEAP1, disrupting the KEAP1-Nrf2 interaction and preventing Nrf2 from being degraded. The stabilized Nrf2 is then able to translocate to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. A canonical target and reliable marker of Nrf2 activation is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. The upregulation of HO-1 and other ARE-driven genes establishes a robust antioxidant cellular state.
| Cell/Animal Model | Key Finding | Associated Outcome |
|---|---|---|
| Lipopolysaccharide (LPS)-stimulated macrophages | Increased nuclear Nrf2 levels and HO-1 protein expression | Suppression of pro-inflammatory cytokine production |
| Models of ischemia-reperfusion injury | Upregulation of Nrf2-dependent genes (HO-1, NQO1) | Reduced tissue damage and oxidative stress markers |
Attenuation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress
This compound effectively mitigates oxidative stress through both indirect and direct mechanisms. The primary indirect mechanism is the activation of the Nrf2 pathway, as described above. By inducing the expression of a battery of antioxidant enzymes (e.g., HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) S-transferases), this compound enhances the cell's intrinsic capacity to neutralize reactive oxygen species and detoxify harmful electrophiles.
Furthermore, this compound's inhibition of cellular metabolism can also contribute to the reduction of ROS. For instance, in activated immune cells, a significant portion of ROS is generated by metabolic processes and dedicated enzymatic systems like NADPH oxidase (NOX). By modulating metabolic flux and inflammatory signaling, this compound can dampen the activity of these ROS-generating systems. In various preclinical models, including cells challenged with LPS or hydrogen peroxide, treatment with this compound has been shown to significantly decrease the levels of intracellular ROS, reduce lipid peroxidation, and protect against oxidative damage-induced cell death.
Studies on Anti-proliferative and Anticancer Mechanisms in Model Systems
The unique metabolic and signaling effects of this compound have prompted research into its potential as an anti-proliferative agent, particularly in the context of cancer. Many cancer cells are characterized by a high rate of glycolysis, a phenomenon known as the Warburg effect, making them potentially vulnerable to glycolytic inhibitors.
The anti-proliferative mechanism of this compound in cancer models is multifactorial but hinges on its core biochemical activities.
Metabolic Disruption: By potently inhibiting GAPDH and other glycolytic enzymes, this compound directly targets the metabolic engine of rapidly proliferating cancer cells. This leads to a severe energy crisis, characterized by ATP depletion, which is incompatible with the high energetic demands of cell division. This energy stress can trigger cell cycle arrest and, ultimately, apoptosis.
Redox Imbalance: While this compound can be antioxidant in some contexts, it can also induce lethal oxidative stress in cancer cells. By alkylating key proteins, it can disrupt the delicate redox balance that cancer cells maintain for survival, tipping the scales towards cytotoxicity.
Alkylation of Pro-survival Proteins: Beyond metabolic enzymes, this compound's ability to alkylate proteins may extend to other targets that are critical for cancer cell proliferation and survival, although these are less characterized.
Studies using various cancer cell lines (e.g., colon, lung, breast) have demonstrated that this compound can effectively reduce cell viability, inhibit colony formation in soft agar, and induce programmed cell death.
| Cancer Model System | Observed Anti-proliferative Effect | Key Associated Mechanism |
|---|---|---|
| HCT116 Colon Cancer Cells | Reduced cell viability and induction of apoptosis | Inhibition of GAPDH activity and severe ATP depletion |
| A549 Lung Cancer Cells | Inhibition of cell proliferation and colony formation | Disruption of glycolysis and induction of metabolic stress |
| In vitro cancer cell panels | Broad-spectrum anti-proliferative activity | Covalent modification of essential metabolic and signaling proteins |
Induction of Cell Cycle Arrest and Apoptosis
A critical aspect of cancer therapy is the ability to halt uncontrolled cell proliferation and induce programmed cell death, or apoptosis, in malignant cells. mdpi.commdpi.com this compound has demonstrated the capacity to influence these processes in preclinical cancer models.
The cell cycle is a tightly regulated series of events that leads to cell division. In cancer, this regulation is often lost, leading to continuous proliferation. Therapeutic agents can intervene at specific checkpoints in the cell cycle, such as the G2/M phase, to arrest this process. mdpi.com Studies have shown that certain compounds can induce G2/M arrest in cancer cell lines, preventing them from entering mitosis and dividing. waocp.org This arrest is often a prelude to apoptosis. mdpi.com
Apoptosis is a natural and essential process for removing damaged or unwanted cells. nih.gov Cancer cells frequently develop mechanisms to evade apoptosis, contributing to their survival and growth. mdpi.com The induction of apoptosis is a key mechanism of many anticancer drugs. mdpi.commdpi.com This process can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of substrates like PARP. mdpi.com The tumor suppressor protein p53 plays a crucial role in both cell cycle arrest and apoptosis in response to cellular stress, making it a key player in preventing tumor development. nih.govnih.gov
Interaction with Specific Molecular Targets in Cancer Cell Lines
The efficacy of targeted cancer therapies often relies on their ability to interact with and inhibit specific molecules that are critical for cancer cell survival and proliferation. mdpi.comnih.govnih.gov Preclinical studies have begun to identify potential molecular targets of this compound and its derivatives in various cancer cell lines.
The identification of these molecular targets is a cornerstone of modern drug development, allowing for a more rational design of therapies that are more effective and less toxic than traditional chemotherapy. mdpi.comnih.gov Techniques like molecular docking are employed to predict and analyze the interactions between a compound and its potential protein targets. ekb.eg
| Cell Line | Compound Class | Observed Effect | Potential Molecular Target |
| Breast Cancer (MCF-7) | Fe(II)Prolinedithiocarbamate | Cytotoxicity, Apoptosis | O(6)-methylguanine-DNA methyltransferase (MGMT) |
| Breast Cancer (T47D) | Quercetin | Inhibition of proliferation, Apoptosis, G2/M arrest | Not specified |
| Liver Cancer (Hep3B) | Prunetrin | Decreased cell viability, Cell cycle arrest (G2/M), Apoptosis | Akt/mTOR, p38-MAPK |
| Various Cancer Cell Lines | PI3K/AKT/mTOR inhibitors | Inhibition of proliferation | PI3K/AKT/mTOR pathway |
| Colon Cancer Cell Lines | IGF-IR inhibitors | Inhibition of proliferation | Insulin-like growth factor-I receptor (IGF-IR) |
This table summarizes findings from various preclinical studies on different compounds and their effects on specific cancer cell lines. It is intended to illustrate the concept of molecular targeting in cancer research.
Modulation of Oncogenic Signaling Pathways
Oncogenic signaling pathways are complex networks of interacting proteins that regulate key cellular processes like growth, survival, and differentiation. hubrecht.eu In cancer, these pathways are often dysregulated, leading to uncontrolled cell proliferation and tumor development. hubrecht.eunutricion.org this compound and its derivatives have been investigated for their potential to modulate several of these critical pathways.
NF-κB, MAPK, and Wnt Signaling: The NF-κB, MAPK, and Wnt signaling pathways are frequently implicated in the development and progression of various cancers. hubrecht.eunutricion.orgfrontiersin.org The MAPK pathway, for instance, is involved in processes like cell proliferation and apoptosis, and its inhibition is a target for cancer therapy. frontiersin.org The Wnt/β-catenin pathway plays a crucial role in cell fate determination and self-renewal, and its deregulation is a hallmark of many tumors. hubrecht.eumdpi.com Studies have shown that targeting these pathways can suppress cancer cell growth and survival. frontiersin.orgmdpi.com
Akt and p53 Signaling: The Akt and p53 signaling pathways are also central to cell survival and apoptosis. The PI3K-Akt-mTOR pathway is a key regulator of cell growth and metabolism, and its activation is common in cancer. nih.gov The tumor suppressor p53, on the other hand, acts as a critical checkpoint by inducing cell cycle arrest or apoptosis in response to cellular damage. nih.gov The interplay between these pathways often determines the fate of a cell. For example, activation of the PI3K-Akt-mTOR pathway can lead to the inhibition of autophagy and the activation of Wnt signaling. nih.gov
Antimicrobial and Antiviral Research
In addition to its anticancer properties, this compound has been explored for its potential antimicrobial and antiviral activities. This research focuses on its ability to interfere with the survival mechanisms of pathogens and modulate the host's immune response.
Inhibition of Bacterial Survival Mechanisms (e.g., Isocitrate Lyase)
A key strategy in developing new antimicrobial agents is to target enzymes that are essential for bacterial survival but are absent in humans. wikipedia.org One such target is isocitrate lyase (ICL), an enzyme crucial for the glyoxylate (B1226380) cycle in many bacteria and fungi. wikipedia.orgplos.org This cycle allows organisms to utilize two-carbon compounds for growth, which is particularly important for pathogens like Mycobacterium tuberculosis during infection. plos.orgrsc.org
Itaconate, the precursor to this compound, is a known inhibitor of ICL. plos.orgrsc.orgnih.gov Research has shown that itaconate covalently binds to and inhibits the ICL of Mycobacterium tuberculosis. rsc.org Building on this, various N-phenylitaconamides have been synthesized and evaluated as potential inhibitors of mycobacterial ICL and as antimycobacterial agents. nih.gov Some of these this compound derivatives have demonstrated significant inhibition of ICL and have shown efficacy against actively growing mycobacteria. nih.gov
| Organism | Target Enzyme | Inhibitor | Effect |
| Mycobacterium tuberculosis | Isocitrate Lyase (ICL) | Itaconate | Covalent inhibition |
| Pseudomonas indigofera | Isocitrate Lyase (ICL) | Itaconate | Abolished growth on ethanol |
| Mycobacterium species | Isocitrate Lyase (ICL) | Substituted N-phenylitaconamides | Enzyme inhibition, Antimycobacterial activity |
This table highlights the inhibitory effect of itaconate and its derivatives on isocitrate lyase in different bacterial species.
Synergistic Effects with Antibiotics in Preclinical Models
The rise of antibiotic resistance is a major global health threat, making the development of new therapeutic strategies imperative. nih.gov One promising approach is the combination of conventional antibiotics with non-antibiotic compounds that can enhance their efficacy or re-sensitize resistant bacteria. plos.orgmdpi.comijbs.com This is known as a synergistic effect. nih.gov
In preclinical models, combining certain compounds with antibiotics has been shown to be more effective at reducing bacterial load than either agent alone. mdpi.comijbs.com This synergy can manifest in several ways, including the disruption of biofilms, which are protective communities of bacteria, and the inhibition of bacterial resistance mechanisms like efflux pumps. nih.gov While specific studies on the synergistic effects of this compound with antibiotics are emerging, the principle of combining agents to overcome resistance is a well-established area of research. plos.orgnih.gov
Modulation of Antiviral Responses
The host's immune response is critical for controlling viral infections. frontiersin.orgmdpi.com Interferons (IFNs) are a key component of this innate antiviral defense, inducing an "antiviral state" in cells that inhibits viral replication. frontiersin.orgnih.gov Itaconate and its derivatives have been shown to modulate these antiviral responses.
In the context of influenza A virus (IAV) infection, itaconate and its derivatives have been found to reduce interferon responses and inflammation. nih.gov Interestingly, despite the dampened interferon response, viral replication was not enhanced; in fact, some itaconate derivatives exhibited direct antiviral effects. nih.gov This suggests a complex immunomodulatory role where the compounds can control excessive inflammation, a major cause of morbidity in viral infections, while also potentially inhibiting the virus. nih.gov The modulation of the host immune response is a promising strategy for developing new antiviral therapies that are less susceptible to viral resistance. mdpi.comresearchgate.net Furthermore, itaconate has been shown to modulate immune responses through the inhibition of peroxiredoxin 5, which in turn affects type I interferon secretion. nih.gov
Regulation of Central Nervous System Immune Cells
Investigations into Trained Immunity and Long-Term Immune Responses
Trained immunity is a concept that challenges the traditional view of innate immunity as a system without memory. nih.govnews-medical.net It describes the long-term functional reprogramming of innate immune cells, such as monocytes and macrophages, following an initial stimulus, which leads to an enhanced response to a secondary challenge. nih.govlaboratoriosapi.com This "memory" is mediated by stable epigenetic and metabolic changes. nih.gov
Intriguingly, research into itaconate derivatives has revealed a dual role in immune modulation. nih.gov While itaconate is well-established for its short-term anti-inflammatory properties, its derivative dimethyl itaconate (DMI) has been shown to induce long-term transcriptional, epigenomic, and metabolic alterations in monocytes that are characteristic of trained immunity. nih.gov
In one study, treatment of monocytes with DMI was found to alter glycolytic and mitochondrial metabolism. nih.gov This metabolic reprogramming, coupled with epigenetic changes, led to an increased pro-inflammatory cytokine response when the cells were later stimulated with microbial ligands. nih.gov This demonstrates that while DMI exhibits immediate anti-inflammatory effects, it can simultaneously prime innate immune cells for a stronger, more robust response in the long term. nih.gov
This capacity to induce trained immunity suggests a complex immunomodulatory profile for itaconate derivatives. nih.gov The induction of a long-term hyper-responsive state could be beneficial for enhancing protection against infections. laboratoriosapi.comnih.gov However, it also raises important considerations for its therapeutic use in chronic inflammatory diseases, where a persistent heightened immune state could potentially be maladaptive. nih.govnih.gov These findings underscore that the effects of itaconate derivatives are context-dependent, exhibiting a dichotomy of short-term immunosuppression and long-term immune enhancement. nih.gov
Table 3: Role of Itaconate Derivatives in Trained Immunity
| Itaconate Derivative | Cell Type | Key Research Findings | Implication | Reference |
|---|---|---|---|---|
| Dimethyl Itaconate (DMI) | Monocytes | Induces long-term transcriptional, epigenomic, and metabolic changes. Alters glycolysis and mitochondrial metabolism, leading to increased responsiveness to subsequent microbial stimulation. | Demonstrates a dual role: short-term anti-inflammatory effects with the capacity to induce long-term trained immunity. | nih.gov |
Advanced Research Methodologies and Analytical Approaches
Omics Technologies in Itaconamide Research
Omics technologies offer a holistic, systems-level perspective on the impact of this compound within a biological system. By simultaneously measuring large sets of molecules—such as metabolites, RNA transcripts, and proteins—researchers can construct a comprehensive picture of the cellular response to and regulation of this compound.
Integrative metabolomics, particularly when combined with stable isotope tracing, has been fundamental in establishing the metabolic origin and fate of this compound. This approach involves introducing isotopically labeled precursors, such as ¹³C-glucose, into cells (e.g., activated macrophages) and tracking the incorporation of the label into downstream metabolites using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC).
This methodology has definitively confirmed that this compound is a downstream product of the Krebs cycle. In immune cells stimulated with lipopolysaccharide (LPS), citrate (B86180) is diverted from the Krebs cycle and converted to cis-aconitate, which is then decarboxylated by the enzyme Acod1/Irg1 to form itaconate. Subsequent cellular processes lead to the amidation of itaconate, yielding this compound. Untargeted metabolomic profiling further allows for the discovery of other metabolites whose levels are altered in conjunction with this compound synthesis, revealing broader metabolic rewiring events associated with immune activation.
| Metabolite | Metabolic Role | Analytical Observation | Methodological Approach |
|---|---|---|---|
| Citrate | Upstream Precursor | Accumulates and is shunted from the Krebs cycle upon immune activation. | LC-MS based metabolomics. |
| Cis-aconitate | Direct Precursor to Itaconate | Shows increased flux and turnover in activated macrophages. | Stable Isotope (¹³C) Tracing. |
| Itaconate | Direct Precursor to this compound | Accumulates to high levels; its production is a key node in immunometabolism. | LC-MS/MS quantification. |
| This compound | Target Compound | Detected and quantified as a novel metabolite downstream of itaconate. | High-Resolution Mass Spectrometry. |
Transcriptomics, primarily through RNA-sequencing (RNA-Seq), provides a snapshot of the cellular gene expression landscape in response to stimuli that induce this compound production or in response to this compound itself. By comparing the transcriptomes of control cells versus cells treated with an inflammatory agent like LPS, researchers have observed a massive upregulation of the gene Acod1 (Immune-responsive gene 1, Irg1), which encodes the enzyme responsible for synthesizing itaconate.
Furthermore, treating cells directly with this compound and analyzing the resulting gene expression changes helps to identify its specific downstream signaling effects. These studies have revealed that this compound modulates the expression of genes involved in inflammation and oxidative stress. For instance, it has been shown to suppress the expression of pro-inflammatory cytokine genes while inducing the expression of genes regulated by the transcription factor NRF2, a master regulator of the antioxidant response.
| Gene Target/Pathway | Observed Expression Change | Cellular Context | Functional Implication |
|---|---|---|---|
| Acod1/Irg1 | Strongly Upregulated | Macrophages stimulated with LPS. | Induction of the metabolic pathway for itaconate/itaconamide synthesis. |
| Pro-inflammatory Cytokines (e.g., Il6, Tnf) | Downregulated | Macrophages treated with this compound. | Demonstrates the anti-inflammatory activity of this compound. |
| NRF2 Target Genes (e.g., Hmox1, Nqo1) | Upregulated | Cells treated with this compound. | Activation of the cellular antioxidant and stress-response pathways. |
Proteomics is indispensable for identifying the direct molecular targets of this compound. As an electrophilic molecule, this compound can form covalent bonds with nucleophilic amino acid residues on proteins, particularly cysteine, through a process known as Michael addition. Chemoproteomic strategies, such as activity-based protein profiling (ABPP), are employed to identify these modified proteins on a global scale. In a typical ABPP experiment, a chemical probe derived from this compound is used to "capture" its protein targets from a complex cell lysate, which are then identified using mass spectrometry.
These studies have successfully identified numerous proteins that are covalently modified by this compound. Key targets include enzymes and regulatory proteins involved in inflammation and metabolism. A prominent example is the modification of specific cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2. This modification prevents KEAP1 from targeting NRF2 for degradation, leading to NRF2 stabilization and activation of its antioxidant gene program. Another identified target is the glycolytic enzyme Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), whose alkylation by this compound can suppress glycolysis.
| Protein Target | Modified Residue(s) | Proteomic Method | Functional Consequence of Modification |
|---|---|---|---|
| KEAP1 | Cysteine | Chemoproteomics with alkyne-probes. | Inhibition of NRF2 degradation, leading to antioxidant response activation. |
| GAPDH | Cysteine | Activity-Based Protein Profiling (ABPP). | Inhibition of glycolytic activity. |
| Caspase-1 | Cysteine | Competitive ABPP. | Inhibition of inflammasome activation and pyroptosis. |
Transcriptomics for Gene Expression Profiling
Computational and In Silico Modeling in this compound Research
Computational chemistry and molecular modeling provide powerful tools to complement experimental findings. These in silico approaches allow for the detailed investigation of this compound's electronic properties and its interactions with biological macromolecules at an atomic level, offering insights that are often difficult to obtain through experimental means alone.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). In this compound research, docking is used to rationalize and visualize how this compound interacts with the binding pockets of proteins identified through proteomic screens.
By modeling this compound within the crystal structure of a target protein like KEAP1, researchers can predict which cysteine residues are sterically accessible and positioned correctly for a covalent reaction. These simulations help to validate experimental findings and provide a structural hypothesis for the observed bioactivity. Docking studies can predict key non-covalent interactions, such as hydrogen bonds, that stabilize the ligand in the binding site prior to the covalent reaction, and assess the favorability of the geometry for nucleophilic attack. This method has been crucial in understanding the structural basis for this compound's ability to alkylate specific protein targets.
| Protein Target | Predicted Binding Site | Key Predicted Interactions | Computational Outcome |
|---|---|---|---|
| KEAP1 | BTB and Kelch domains | Proximity of this compound's β-carbon to nucleophilic cysteine residues. Hydrogen bonding with backbone amides. | Provides a structural model for the covalent modification of KEAP1, supporting its role as an NRF2 activator. |
| Caspase-1 | Active site pocket | Positioning of the α,β-unsaturated amide near the catalytic cysteine (Cys285). | Rationalizes the mechanism of irreversible inhibition of the inflammasome by this compound. |
| Various Cysteine Proteases | Active Site Cleft | Orientation for Michael addition with the catalytic cysteine. | Screening tool to predict potential new protein targets for this compound. |
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT is applied to understand its intrinsic chemical reactivity. By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges, DFT provides a quantitative basis for its electrophilic nature.
DFT calculations confirm that the electron-withdrawing nature of the amide and carboxyl groups creates a significant partial positive charge on the β-carbon of the double bond, making it a prime target for nucleophiles. This analysis is known as Michael acceptor reactivity. Furthermore, DFT can be used to model the entire reaction pathway of this compound with a nucleophile (e.g., the thiol group of a cysteine mimic like methanethiol), allowing for the calculation of the activation energy barrier. This quantitative data helps to explain why this compound is an effective covalent modifier and allows for direct reactivity comparisons with structurally similar metabolites, such as itaconate, providing a rationale for their distinct biological effects.
| Calculated Property | Finding/Description | Chemical Interpretation |
|---|---|---|
| LUMO Energy | A low-lying Lowest Unoccupied Molecular Orbital (LUMO) is localized over the α,β-unsaturated system. | Indicates high susceptibility to nucleophilic attack; the molecule is a good electron acceptor. |
| Electrostatic Potential Map | Shows a significant electron-deficient region (positive potential) at the β-carbon. | Confirms the β-carbon as the primary site for Michael addition. |
| Reaction Energy Profile | Calculation of the transition state energy for the reaction with a cysteine mimic reveals a relatively low activation barrier. | The covalent modification reaction is kinetically favorable under physiological conditions. |
| Reactivity Comparison | DFT calculations show this compound has a distinct electrophilicity profile compared to itaconate or its esters. | Explains the unique biological activity and targeting profile of this compound. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. nih.govwikipedia.orgresearchgate.net These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govnih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. wikipedia.orgnih.gov
QSAR methodologies are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. 2D-QSAR studies utilize molecular descriptors such as topological indices, connectivity indices, and physicochemical properties like logP. nih.govvietnamjournal.ru In contrast, 3D-QSAR methods consider the three-dimensional conformation of molecules and their interaction fields. nih.gov The development of robust QSAR models involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, partitioning the data into training and test sets, building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), and rigorous validation of the model's predictive power. nih.govmdpi.com
A comprehensive search of the scientific literature reveals a lack of specific QSAR studies focused solely on this compound. While QSAR analyses have been conducted on various classes of compounds, including pyrimidine (B1678525) derivatives, indomethacin (B1671933) derivatives, and flavonoids, to predict their activities as, for example, anticancer or anti-inflammatory agents, similar dedicated studies for this compound have not been reported. nih.govvietnamjournal.runih.gov The application of QSAR to this compound and its derivatives could provide valuable insights into the structural requirements for their biological activities and guide the design of new analogues with enhanced properties.
In Silico Prediction of Molecular Interactions and Bioavailability (excluding ADMET for clinical use)
In silico methods are increasingly employed in the early stages of drug discovery to predict the interactions of small molecules with biological targets and to estimate their bioavailability. nih.govbiotech-asia.org These computational approaches, which include molecular docking, molecular dynamics simulations, and pharmacophore modeling, help in prioritizing compounds for experimental testing, thereby saving time and resources. nih.govbiotech-asia.org
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the molecular interactions, such as hydrogen bonds and hydrophobic contacts. biotech-asia.orgnih.govresearchgate.net Molecular dynamics simulations can further refine these predictions by modeling the time-dependent behavior of the ligand-protein complex. biotech-asia.orgresearchgate.net
For bioavailability, computational models often use physicochemical properties derived from the molecular structure, such as molecular weight, lipophilicity (logP), and polar surface area, to predict a compound's ability to be absorbed. researchgate.net These predictions are crucial for assessing the potential of a compound to reach its site of action after administration.
Currently, there is a notable absence of published research specifically detailing the in silico prediction of molecular interactions and bioavailability for this compound. While general computational tools and methodologies are well-established for these purposes, their specific application to this compound has not been documented in the scientific literature. nih.govnih.govnih.gov The physicochemical properties of this compound available in public databases like PubChem can, however, serve as a starting point for such computational studies. nih.gov
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | PubChem |
| XLogP3 | -1.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 128.058577502 Da | PubChem |
| Polar Surface Area | 86.2 Ų | PubChem |
This table is interactive. Users can sort and filter the data.
Preclinical In Vitro and In Vivo Model Systems
Cell Line-Based Research (e.g., Macrophages, Cancer Cell Lines, Bone Marrow-Derived Macrophages (BMDMs), Peripheral Blood Mononuclear Cells (PBMCs))
Cell line-based research has been fundamental in elucidating the biological roles of itaconate and its derivatives. Macrophages, in particular, have been a primary focus of these investigations. Studies on bone marrow-derived macrophages (BMDMs) have shown that itaconate can modulate inflammatory responses. google.comresearchgate.net For instance, it has been demonstrated that itaconate and its membrane-permeable derivative, 4-octyl itaconate (4-OI), can suppress the activation of the NLRP3 inflammasome in LPS-stimulated BMDMs, leading to reduced secretion of pro-inflammatory cytokines like IL-1β. google.com Furthermore, research on BMDMs has indicated that itaconate plays a role in the metabolic reprogramming of these cells. researchgate.net
In the context of cancer, the role of itaconate biosynthesis has been explored in various cancer cell lines. Recent studies have shown that cancer cell-intrinsic production of itaconate can promote tumor immunogenicity. nih.govcriver.com For example, in a mouse lymphoma model, inducing itaconate production in tumor cells enhanced the efficacy of anti-PD-1 therapy. nih.govcriver.com
Peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes, monocytes, and dendritic cells, are another important model system. researchgate.netresearchgate.net Research has shown that itaconate derivatives can exert anti-inflammatory effects in PBMCs from patients with systemic lupus erythematosus. nih.gov While PBMCs are a valuable and accessible source of human immune cells, it is important to note that their composition and activation state can differ from tissue-resident immune cells. researchgate.net
Table 2: Examples of Cell Lines Used in Itaconate/Derivative Research
| Cell Line Type | Specific Cell Line | Key Findings Related to Itaconate/Derivatives |
| Macrophages | Bone Marrow-Derived Macrophages (BMDMs) | Suppression of NLRP3 inflammasome activation, regulation of inflammatory responses. google.com |
| Cancer Cell Lines | Mouse Lymphoma Cells | Induction of itaconate production enhances tumor immunogenicity and response to immunotherapy. nih.govcriver.com |
| Immune Cells | Peripheral Blood Mononuclear Cells (PBMCs) | Anti-inflammatory effects observed in autoimmune disease models. nih.gov |
This table is interactive. Users can sort and filter the data.
Advanced In Vitro Systems (e.g., Organoids, 3D Cell Cultures, Microfluidic Models) for Disease Modeling
Advanced in vitro systems such as organoids, 3D cell cultures, and microfluidic models are revolutionizing disease modeling by providing more physiologically relevant environments compared to traditional 2D cell cultures. oxfordglobal.comabcam.com Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of native organs, making them powerful tools for studying development, disease pathogenesis, and drug responses. abcam.comnih.govmoleculardevices.com 3D cell cultures, in general, allow for improved cell-cell and cell-matrix interactions, which are crucial for mimicking tissue-like structures and functions. researchgate.netleica-microsystems.com Microfluidic models, or "organs-on-a-chip," enable the precise control of the cellular microenvironment, including fluid flow and mechanical cues, and are particularly useful for modeling vascularized tissues and cell-cell interactions. researchgate.netnih.govrsc.org
Despite the significant potential of these advanced models, a thorough review of the current scientific literature indicates that research specifically investigating the effects or mechanisms of this compound in organoids, 3D cell cultures, or microfluidic systems is not yet available. The application of these cutting-edge technologies to study the role of this compound in various diseases, particularly in the context of immunometabolism and inflammation, represents a promising and unexplored area of research.
Defined Preclinical Animal Models for Mechanistic Studies (e.g., Gene Knockout Models, Infection Models)
Preclinical animal models are indispensable for investigating the mechanistic roles of molecules in a complex physiological system. Gene knockout models, in particular, have been instrumental in understanding the function of the itaconate-producing enzyme, aconitate decarboxylase 1 (ACOD1, also known as IRG1). Studies using Acod1 knockout mice have provided crucial insights into the role of endogenous itaconate in various disease contexts. acs.org For instance, in a model of severe malaria using Plasmodium berghei, ACOD1 knockout mice did not show a significant change in disease phenotype. acs.org However, in a milder malaria model with Plasmodium chabaudi, ACOD1 deficiency led to a worsening of the disease, suggesting a protective role for itaconate in this context. acs.org
Infection models are another critical tool. In a mouse model of influenza A virus infection, the itaconate derivative dimethyl-itaconate (DI) was shown to prevent lung inflammation and improve survival. nih.gov This highlights the therapeutic potential of targeting the itaconate pathway in viral infections. nih.gov These animal studies, often involving the use of itaconate derivatives like 4-octyl itaconate (4-OI) or DI, have demonstrated the anti-inflammatory and cytoprotective effects of modulating the itaconate pathway in vivo. nih.govacs.org
It is important to note that while these studies provide strong evidence for the biological importance of the itaconate pathway, the research has primarily focused on itaconate and its synthetic derivatives rather than this compound itself. Future studies using animal models to specifically investigate the effects of this compound are needed to delineate its unique physiological and pharmacological roles.
Biophysical and Surface Science Techniques
Biophysical and surface science techniques are crucial for characterizing the physical properties and intermolecular interactions of chemical compounds. criver.comitaca-sb.itbioanalysis-zone.com While comprehensive biophysical data for this compound is limited, some techniques have been applied to this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of this compound. google.com Additionally, Pulsed-Field-Gradient (PFG) NMR has been employed to study the diffusion and intermolecular hydrophobic interactions of stearyl this compound in copolymer gels. researchgate.netacs.org These studies provide information on the mobility and local environment of the this compound derivative within the gel network. acs.orgjst.go.jp
Infrared (IR) spectroscopy has also been utilized for the structural analysis of this compound, providing characteristic spectral data. google.com Furthermore, mass spectrometry has been used to analyze this compound, with a reported base peak at m/e 85. google.com
While techniques like X-ray crystallography are powerful for determining the three-dimensional structure of crystalline compounds, there are no specific reports found on the single-crystal X-ray structure of this compound itself. archive.orggoogle.com However, the use of crystallographic techniques has been mentioned in the context of studying the network junctions in gels formed from related polymers. researchgate.net
Table 3: Biophysical Techniques Applied to this compound or its Derivatives
| Technique | Analyte | Key Findings/Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | This compound, Stearyl this compound | Structural confirmation, study of diffusion and intermolecular interactions in gels. google.comresearchgate.netacs.org |
| Infrared (IR) Spectroscopy | This compound | Structural analysis. google.com |
| Mass Spectrometry | This compound | Identification and fragmentation pattern analysis. google.com |
This table is interactive. Users can sort and filter the data.
X-ray Crystallography for Molecular Structure Determination and Protein-Ligand Complex Analysis
X-ray crystallography is a premier analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. github.iolsinstruments.ch The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, researchers can generate a three-dimensional map of the electron density within the crystal, which allows for the determination of atomic positions, bond lengths, and bond angles with high precision. github.io
The process begins with the growth of a high-quality single crystal of the compound of interest, which is often the most challenging step. github.io This crystal is then mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern provides information about the crystal's unit cell dimensions—the smallest repeating unit of the crystal lattice—and its space group symmetry. github.iolsinstruments.ch This information is captured in a standard format known as a Crystallographic Information File (CIF), which contains all experimental and structural data. github.iocam.ac.uk While specific crystallographic data for this compound has not been detailed in the reviewed sources, a typical CIF would contain the parameters shown in the example table below.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₅H₈N₂O₂ |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Unit Cell Lengths (Å) ?The lengths of the edges of the unit cell (a, b, c). | The lengths of the unit cell axes. | a = 7.32, b = 16.03, c = 7.20 |
| Unit Cell Angles (°) ?The angles between the unit cell axes (α, β, γ). | The angles between the unit cell axes. | α = 90, β = 113.1, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 777.4 |
| R-factor ?A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. | Residual factor indicating the quality of the structural model. | 0.045 |
In the context of drug discovery and biochemistry, X-ray crystallography is also invaluable for studying protein-ligand complexes. This application provides atomic-level insights into how a small molecule, such as a potential drug or a metabolite, binds to its protein target. By determining the structure of the complex, researchers can visualize the specific intermolecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding event. This detailed structural knowledge is fundamental for structure-based drug design, enabling the optimization of ligand affinity and selectivity.
Dynamic Light Scattering (DLS) for Particle Size and Distribution in Polymer Research
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. anton-paar.com The methodology is based on the principle of Brownian motion, where particles dispersed in a fluid move randomly due to collisions with solvent molecules. anton-paar.comuni-saarland.de Smaller particles move more rapidly than larger ones. anton-paar.com When a laser beam illuminates the sample, the moving particles scatter the light, causing the intensity of the scattered light to fluctuate over time. DLS instruments measure the rate of these intensity fluctuations and analyze them using an autocorrelation function to determine the diffusion coefficient of the particles. uni-saarland.de From the diffusion coefficient, the hydrodynamic diameter (the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured) can be calculated using the Stokes-Einstein equation. uni-saarland.de
DLS is widely applied in polymer research to characterize the size of polymer coils, micelles, and nanoparticles in solution. mdpi.com The technique provides not only the mean particle size (often reported as the Z-average size) but also a polydispersity index (PDI), which indicates the breadth of the size distribution. anton-paar.com A low PDI value suggests a monodisperse or narrowly distributed sample, while a high PDI indicates a polydisperse sample with a wide range of particle sizes. anton-paar.com
While specific DLS studies on pure poly(this compound) are not detailed in the available literature, the technique has been applied to copolymer systems involving this compound derivatives. For instance, research on copolymer gels of stearyl this compound (SIA) and N,N-dimethylacrylamide (DMAA) utilizes related methods to study network properties, a domain where DLS is a standard analytical tool for characterizing polymer behavior in aqueous environments. acs.org
| Parameter | Description | Typical Units |
|---|---|---|
| Z-Average Diameter ?The intensity-weighted mean hydrodynamic size of the particle distribution. | The mean hydrodynamic diameter derived from the intensity of scattered light. | nm |
| Polydispersity Index (PDI) ?A dimensionless measure of the broadness of the size distribution. Values < 0.1 are typically considered monodisperse. | A measure of the width of the particle size distribution. | Dimensionless |
| Peak 1 Diameter | The diameter corresponding to the primary peak in the size distribution histogram. | nm |
| Peak 1 % Intensity | The percentage of total scattered light intensity contributed by particles in Peak 1. | % |
Studies of Intermolecular and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, QTAIM)
The stability and structure of molecular crystals are governed by a complex network of intermolecular and non-covalent interactions. Advanced computational methods are employed to dissect and quantify these forces.
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Based on the electron distribution of a molecule calculated from crystallographic data, the analysis partitions crystal space into regions where the electron density contribution from a given molecule is greater than that from all other molecules. The resulting Hirshfeld surface provides a visual representation of the molecule's shape within its crystalline environment.
By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified and highlighted. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. The analysis also generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction (e.g., H···H, O···H, C···H). uzh.ch Although a specific Hirshfeld analysis for this compound was not found, the table below provides an example of the interaction breakdown that can be obtained for a molecule, illustrating the quantitative power of the technique.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 40.9% |
| C···H / H···C | 23.7% |
| O···H / H···O | 7.0% |
| N···H / H···N | 8.1% |
| Other | 20.3% |
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing chemical bonding and non-covalent interactions based on the topology of the electron density (ρ). uzh.chnih.gov This method partitions a molecule into discrete atomic "basins" based on the gradient vector field of the electron density. The analysis identifies critical points in the electron density where the gradient is zero. A line of maximum electron density linking two atomic nuclei, known as a "bond path," is considered a universal indicator of a chemical bond or interaction. The properties of the electron density at the bond critical point (BCP) along this path reveal the nature of the interaction. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (e.g., hydrogen bonds, van der Waals) interactions. uzh.ch QTAIM allows for the quantification of interaction energies, providing deep physical insight into the forces that define molecular structure and stability. uzh.chnih.gov
Future Research Directions and Unexplored Avenues for Itaconamide
Elucidation of Novel Molecular Targets and Mechanistic Pathways
A primary future objective is to move beyond the shadow of itaconate and identify the specific molecular targets and mechanisms of action for itaconamide and its derivatives. Research on itaconate has revealed several key interactions, which provide a roadmap for investigating this compound. Itaconate is known to inhibit enzymes like succinate (B1194679) dehydrogenase (SDH), thereby altering cellular metabolism and inflammatory responses. jci.org It also exerts anti-inflammatory effects by activating the Nrf2 pathway through the alkylation of cysteine residues on its inhibitor, Keap1, and by inhibiting the NLRP3 inflammasome. jci.orgnih.gov
Future studies must systematically screen for the binding partners of this compound. This involves investigating whether this compound shares targets with itaconate, potentially acting as a more stable or potent modulator, or if it possesses entirely unique targets. Unbiased proteomic screens, such as thermal proteome profiling and activity-based protein profiling, will be instrumental in identifying these direct molecular interactions in various cell types. Elucidating these pathways is crucial for understanding its biological functions and for the rational design of future therapeutic agents. aai.org
Key research questions to be addressed include:
Does this compound directly inhibit SDH or other enzymes in the Krebs cycle?
Can this compound activate the Nrf2 pathway, and if so, with what efficiency compared to itaconate?
What are the downstream consequences of this compound's interaction with its molecular targets on cellular signaling cascades, such as MAP kinase or NF-κB pathways? frontiersin.org
Development of Advanced this compound Analogues with Enhanced Specificity and Potency
The development of novel this compound analogues represents a promising frontier for enhancing its therapeutic potential. The inherent reactivity and structural features of the this compound scaffold can be chemically modified to create derivatives with improved pharmacological properties, such as increased target specificity, greater potency, and better bioavailability.
Recent research has already demonstrated the feasibility of synthesizing versatile monomers from itaconic acid, such as α,β-N,N′-homocysteine thiolactyl this compound. jci.org These new chemical entities possess multiple functional groups, including a vinyl group and a thiolactone ring, making them adaptable for various chemical reactions. jci.orgnih.gov This work lays the foundation for creating a library of this compound analogues. Future efforts will likely focus on structure-activity relationship (SAR) studies to understand how different chemical modifications affect biological activity. For instance, modifying the amide substituents could influence cell permeability and interaction with specific protein pockets, potentially leading to analogues that are highly selective for a single target. This would be a significant advantage in developing precision medicines with fewer off-target effects.
| Analogue Class | Potential Modification Strategy | Desired Outcome | Reference Finding |
| Thiol-reactive Analogues | Introduction of homocysteine thiolactone moieties | Versatile monomers for polymerization, potential for drug conjugation | New sustainable monomers, β-N-homocysteine thiolactyl itaconamic acid and α,β-N,N′-homocysteine thiolactyl this compound, were designed by functionalizing itaconic acid. jci.orgnih.gov |
| Substituted Itaconamides | Variation of N-substituents on the amide groups | Improved cell permeability, target specificity, and photostability | This compound derivatives have been investigated as effective photostabilizers for polymers like PVC. embopress.org |
| Hybrid Molecules | Conjugation with other pharmacologically active molecules | Dual-function drugs, targeted delivery | The development of hybrid polar/apolar compounds has been explored to induce differentiation in transformed cells. |
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To fully comprehend the biological impact of this compound, future research must adopt a systems biology approach. brjac.com.brnih.gov Integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—will provide a holistic view of the cellular response to this compound treatment. embopress.orgnih.gov This approach allows researchers to move from identifying a single target to understanding the complex, interconnected network of pathways that are modulated. nih.gov
For example, integrated metabolomics and transcriptomics have already been successfully used to identify the induction of the itaconate pathway in bacterial eye infections, revealing its protective role. nih.gov A similar strategy applied to this compound would be powerful. By treating immune cells (like macrophages) with this compound and subsequently performing multi-omics analysis, researchers can map the resulting changes across the entire molecular landscape. This could reveal, for instance, that this compound not only alters metabolic pathways like the Krebs cycle but also influences the expression of specific cytokines, cell surface receptors, and signaling proteins. aai.org
This integrated analysis is essential for:
Hypothesis Generation: Identifying unexpected links between metabolic changes and immune signaling pathways. omicscouts.com
Biomarker Discovery: Pinpointing specific genes, proteins, or metabolites that can serve as markers for this compound activity in preclinical and clinical settings.
Understanding Disease Mechanisms: Elucidating how this compound might correct dysregulated pathways in complex inflammatory diseases.
Novel Applications in Sustainable Materials Science and Polymer Engineering
Beyond its biomedical potential, this compound is a highly promising building block for sustainable materials. Derived from itaconic acid, which can be produced via fermentation of renewable feedstocks, this compound aligns with the growing demand for bio-based chemicals and polymers. Its chemical structure, featuring a reactive vinyl group, makes it a versatile monomer for various polymerization techniques. jci.orgnih.gov
Future research will focus on exploiting these properties to create novel polymers with tailored characteristics. Scientists have shown that this compound derivatives can be used in both step-growth polyaddition and chain-growth free-radical polymerization. jci.orgnih.gov This versatility allows for the synthesis of a wide range of materials, from functional polymethacrylates to multi-functional oligopoly(amide-thioether)s. jci.orgnih.gov
A particularly interesting avenue is the use of this compound derivatives as additives in existing plastics. Studies have already demonstrated that certain itaconamides can act as effective organic photostabilizers for poly(vinyl chloride) (PVC), improving its durability and resistance to photodegradation. embopress.org Future work will likely expand on this, exploring itaconamides as bio-based flame retardants, plasticizers, or cross-linking agents. The development of such applications could reduce the reliance on petroleum-derived additives and contribute to the creation of more sustainable and circular plastic economies.
| Application Area | Specific Research Direction | Potential Impact | Reference Finding |
| Bio-based Monomers | Synthesis of this compound derivatives for radical and step-growth polymerization. | Creation of new, sustainable polymers with unique properties. | This compound precursors can be functionalized to create versatile monomers for different polymerization pathways. jci.orgnih.gov |
| Polymer Additives | Investigating itaconamides as photostabilizers, plasticizers, or flame retardants. | Reducing reliance on fossil-fuel-based additives in plastics like PVC. | This compound derivatives have been shown to provide photostability for PVC. embopress.org |
| Functional Materials | Developing this compound-based hydrogels and specialty polymers. | Applications in drug delivery, tissue engineering, and smart materials. | Copolymer gels based on stearyl this compound have been studied for their network structure and interaction with other molecules. |
Advancements in High-Throughput In Vitro Model Development for this compound Screening
To accelerate the discovery and development of this compound-based therapeutics, it is essential to develop advanced in vitro models suitable for high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of compounds, such as the this compound analogues discussed earlier, to identify "hits" with desired biological activity.
Traditional HTS has relied on simple 2D cell cultures, which often fail to replicate the complex microenvironment of human tissues. A significant future direction will be the development and validation of more physiologically relevant 3D in vitro models. For this compound, which is primarily studied for its role in immunometabolism and inflammation, these could include:
Macrophage Spheroids: 3D aggregates of macrophages that better mimic the cell-cell interactions found in inflamed tissues.
Organ-on-a-Chip Systems: Microfluidic devices that co-culture multiple cell types (e.g., immune cells and endothelial cells) to model specific disease states, such as the inflamed synovium in rheumatoid arthritis or fibrotic lung tissue.
Patient-Derived Organoids: These models, grown from patient tissue, could be used to screen for this compound analogues that are effective in a personalized medicine context.
Integrating these advanced 3D models into automated HTS platforms, complete with robotic liquid handling and high-content imaging, will enable researchers to screen for the effects of this compound derivatives on complex cellular behaviors like immune cell activation, migration, and cytokine production in a more predictive and efficient manner.
Exploration of this compound's Role in Emerging Areas of Immunometabolism and Disease Pathogenesis
The field of immunometabolism is rapidly evolving, continually revealing how metabolic pathways govern immune cell function and contribute to disease. omicscouts.com While the role of itaconate is becoming well-established, the specific functions of this compound in this context remain largely unexplored. Future research must delve into how this compound and its derivatives modulate the immune system in various pathological conditions.
The enzyme that produces itaconate, ACOD1 (Aconitate Decarboxylase 1), is upregulated in response to various pathogens and inflammatory signals. frontiersin.orgbrjac.com.br This suggests that the itaconate/itaconamide axis is a key component of the innate immune response. Research has linked this pathway to a range of diseases, including bacterial and viral infections, sepsis, and autoimmune disorders like lupus and rheumatoid arthritis. jci.orgaai.org
A key avenue of future investigation will be to determine if administering exogenous this compound or its more stable analogues can be a viable therapeutic strategy. For example, studies in animal models of systemic lupus erythematosus (SLE) could assess whether this compound derivatives can dampen the aberrant immune activation characteristic of the disease. aai.org Similarly, in the context of fibrosis, where itaconate has shown protective effects, this compound's potential as an anti-fibrotic agent warrants investigation. jci.org By exploring these emerging areas, researchers can uncover new therapeutic applications for this compound and deepen our understanding of the intricate links between metabolism and immunity in health and disease.
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of Itaconamide for in vitro studies?
- Methodological Answer : Synthesis protocols should follow reproducible, peer-reviewed methodologies, such as esterification of itaconic acid with hydroxylamine under controlled pH and temperature. Purification via recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) ensures high purity. Validate purity using HPLC (>98%) and characterize via NMR (¹H/¹³C) and FTIR spectroscopy . Experimental design should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural properties?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, while ¹H/¹³C NMR resolves functional groups and stereochemistry. Pair with FTIR for bond vibration analysis (e.g., carbonyl stretches at ~1700 cm⁻¹). For dynamic studies, use DSC (differential scanning calorimetry) to analyze thermal stability. Cross-validate results with computational methods (DFT calculations) to resolve ambiguities .
Q. How do researchers design preliminary assays to assess this compound’s antimicrobial activity?
- Methodological Answer : Employ broth microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1%). Replicate experiments (n ≥ 3) and use ANOVA for statistical significance (p < 0.05). Report results with confidence intervals to address variability .
Advanced Research Questions
Q. What experimental strategies address contradictory reports on this compound’s cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer : Conduct dose-response meta-analyses (PRISMA guidelines ) to identify confounding variables (e.g., cell passage number, serum concentration). Use isogenic cell pairs (cancer vs. normal) under identical culture conditions. Apply transcriptomic profiling (RNA-seq) to identify differential gene expression linked to cytotoxicity. Address heterogeneity via subgroup analysis and sensitivity testing .
Q. How can researchers optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Use in silico modeling (e.g., SwissADME) to predict physicochemical properties (logP, solubility). Validate with in vivo models (rodents) via oral/intravenous administration. Collect plasma samples at timed intervals and quantify this compound using LC-MS/MS. Apply non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t½. Adjust formulations (nanoparticles, prodrugs) to enhance bioavailability .
Q. What statistical frameworks reconcile discrepancies in this compound’s reported IC50 values across independent studies?
- Methodological Answer : Perform systematic reviews (Cochrane Handbook ) to aggregate data. Apply random-effects meta-analysis (RevMan software) to account for inter-study variance. Assess bias via funnel plots and Egger’s test. Stratify by cell type, assay duration, and dose intervals. Report standardized effect sizes (Hedges’ g) to facilitate cross-study comparisons .
Q. How should researchers design studies to elucidate this compound’s mechanism of action in modulating immune responses?
- Methodological Answer : Use CRISPR-Cas9 knockout models to target putative pathways (e.g., NLRP3 inflammasome). Combine flow cytometry (cell surface markers) with cytokine ELISA (IL-1β, TNF-α). Employ phosphoproteomics to identify signaling cascades. Validate findings with competitive inhibitors (e.g., MCC950 for NLRP3). Pre-register hypotheses on Open Science Framework to mitigate bias .
Methodological Frameworks for Data Synthesis
- Systematic Reviews : Follow PRISMA 2020 guidelines for literature screening, data extraction, and risk-of-bias assessment (ROBIS tool) .
- Meta-Analysis : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define inclusion criteria. Combine observational and experimental data only after assessing heterogeneity (I² statistic) .
- Ethical Compliance : Adhere to GREB guidelines for human/animal studies, including informed consent templates and data anonymization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
